molecular formula C7H4BrClO2 B7813523 3-Bromo-6-chloro-2-hydroxybenzaldehyde

3-Bromo-6-chloro-2-hydroxybenzaldehyde

Cat. No.: B7813523
M. Wt: 235.46 g/mol
InChI Key: RXLGXLJYAXNISQ-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrClO2 It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, and hydroxyl functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-hydroxybenzaldehyde typically involves the bromination and chlorination of 2-hydroxybenzaldehyde. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the respective halogen atoms at the desired positions on the benzene ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid over-bromination or chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under basic conditions.

Major Products:

    Oxidation: 3-Bromo-6-chloro-2-hydroxybenzoic acid.

    Reduction: 3-Bromo-6-chloro-2-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-6-chloro-2-hydroxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of halogen atoms and the hydroxyl group can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

  • 3-Bromo-2-hydroxybenzaldehyde
  • 6-Chloro-2-hydroxybenzaldehyde
  • 3,5-Dibromo-2-hydroxybenzaldehyde

Uniqueness: 3-Bromo-6-chloro-2-hydroxybenzaldehyde is unique due to the specific combination of bromine and chlorine atoms on the benzene ring, which imparts distinct chemical and physical properties. This combination can influence its reactivity, solubility, and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-6-chloro-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-5-1-2-6(9)4(3-10)7(5)11/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLGXLJYAXNISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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